2-(1H-indol-4-yl)ethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-(1H-indol-4-yl)ethanol |
InChI |
InChI=1S/C10H11NO/c12-7-5-8-2-1-3-10-9(8)4-6-11-10/h1-4,6,11-12H,5,7H2 |
InChI Key |
WUPDVVNCWGZRBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CCO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 1h Indol 4 Yl Ethan 1 Ol
Strategies for the Synthesis of 4-Substituted Indole (B1671886) Ring Systems
The synthesis of indoles substituted at the C4 position of the benzene (B151609) ring presents a significant challenge due to the inherent reactivity of the pyrrole (B145914) moiety. nih.gov However, a number of strategies have been developed to achieve regiocontrolled access to this particular substitution pattern. core.ac.uk
Regioselective Functionalization Approaches at the Indole C4 Position
Direct functionalization of the indole C4 position is often difficult due to the higher nucleophilicity of the pyrrole ring. nih.gov To overcome this, methods involving directing groups have been instrumental. These directing groups can be temporarily installed on the indole nitrogen or at the C3 position to steer the reaction to the desired C4 position.
Recent advancements have seen the use of transition metal catalysis to achieve direct C-H functionalization at the C4 position. For instance, rhodium-catalyzed and palladium-catalyzed reactions have been developed for the direct olefination and arylation of indoles at the C4 position. nih.govacs.org These methods often employ a directing group, such as a pivaloyl or a glycine-derived group, at the C3 position to ensure regioselectivity. nih.gov Ruthenium(II)-catalyzed direct diamidation of 3-carbonylindoles at the C4- and C5- positions has also been reported. scispace.com
Another approach involves the functionalization of pre-existing 4-substituted indoles. For example, 4-hydroxyindoles can be converted to triflates, which then undergo palladium-catalyzed coupling reactions to introduce various substituents at the C4 position. core.ac.uk
Construction of the Indole Core via Classical and Modern Synthetic Routes
Classical indole syntheses, such as the Fischer indole synthesis, can be employed to construct 4-substituted indoles, provided a suitably substituted phenylhydrazine (B124118) is used as the starting material. evitachem.com The Pictet-Spengler reaction, which involves the condensation of a tryptamine (B22526) derivative with an aldehyde, can also lead to the formation of the indole ring system. evitachem.com
More modern approaches include intramolecular Diels-Alder reactions. For example, a microwave-assisted intramolecular furan-Diels-Alder approach has been developed for the synthesis of 4-substituted indoles. d-nb.info Another strategy involves the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines, followed by oxidation to yield 4-hydroxyindoles, which can then be further functionalized. core.ac.uk Reductive cyclization of ortho-nitrobenzyl ketones is another attractive method for preparing substituted indoles. chimia.ch
Introduction of the Ethan-1-ol Side Chain
Once the 4-substituted indole core is established, the next critical step is the introduction of the ethan-1-ol side chain at the C4 position.
Alkylation and Reduction Strategies for Alcohol Moiety Formation
A common strategy to introduce the ethan-1-ol side chain involves the reduction of a corresponding carboxylic acid or ester derivative. For instance, 4-indoleacetic acid or its ester can be reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH4) to yield 2-(1H-indol-4-yl)ethan-1-ol.
Alternatively, the side chain can be built up through alkylation. For example, a 4-formylindole (B1175567) can undergo a Wittig reaction or a similar olefination to introduce a two-carbon chain, which can then be hydrated or subjected to hydroboration-oxidation to yield the desired alcohol. Another approach involves the nucleophilic attack of a methyl Grignard reagent (CH3MgBr) on indole-4-carbaldehyde, followed by oxidation to produce 4-acetylindole. polyu.edu.hk This acetyl group can then be reduced to the corresponding ethanol (B145695).
Stereoselective Synthesis of Chiral Analogues (if applicable)
The synthesis of chiral analogues of this compound, such as (1S)-2-amino-1-(1H-indol-4-yl)ethan-1-ol, requires stereoselective methods. molport.com Asymmetric reduction of a corresponding ketone, 1-(1H-indol-4-yl)ethanone, using chiral reducing agents or catalysts can provide access to enantiomerically enriched alcohols.
Catalytic asymmetric synthesis provides a powerful tool for preparing optically pure diols. nih.gov For instance, the stereoselective synthesis of spirooxindole amides and cyanohydrin alkyl ethers has been achieved through methods like hydrozirconation, acylation, and intramolecular addition. pitt.edu While not directly applied to this compound in the provided context, these principles of stereoselective synthesis are highly relevant for creating chiral versions of this compound.
Derivatization and Chemical Reactivity of this compound
The hydroxyl group of this compound is a key site for derivatization. It can undergo typical alcohol reactions such as esterification and etherification. The indole nitrogen can also be functionalized, for example, through N-alkylation.
The indole ring itself can undergo further electrophilic substitution, although the presence of the C4-substituent will influence the regioselectivity of these reactions. The C3 position remains a primary site for electrophilic attack. For instance, (1H-indol-3-yl)methanols are known to be versatile precursors for C-C bond formation at the C3 position through Friedel-Crafts type reactions. nih.govd-nb.infobeilstein-archives.org
Furthermore, the C7 position of C3-alkylindoles, including tryptophol (B1683683) (a structural isomer of the title compound), can be derivatized through iridium-catalyzed C-H borylation. acs.org This highlights the potential for further functionalization of the benzene ring of this compound.
An Exploration of the Chemical Reactivity of this compound
The indole nucleus is a cornerstone of numerous biologically active compounds. The specific substitution pattern on this heterocyclic system dictates its chemical reactivity and, consequently, its utility as a synthetic intermediate. This article focuses on the synthetic methodologies and chemical transformations of this compound, a molecule possessing three distinct reactive sites: the hydroxyl group of the ethanol side chain, the nitrogen atom of the indole ring, and the indole ring itself. The following sections detail the chemical behavior of this compound, structured according to its key functional groups.
1 Modifications of the Hydroxyl Group
The primary alcohol of the 2-hydroxyethyl side chain at the C4 position is amenable to a variety of standard alcohol transformations, including oxidation, etherification, and esterification. These modifications are crucial for creating diverse derivatives and for protecting the hydroxyl group during subsequent reactions on the indole ring.
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-(1H-indol-4-yl)acetaldehyde, or further to the carboxylic acid, 2-(1H-indol-4-yl)acetic acid. The choice of oxidizing agent determines the final product. Mild reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are typically used for the selective oxidation to the aldehyde. Stronger oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid would lead to the carboxylic acid. orgsyn.org It is also noted that due to the electron-rich nature of the indole ring, some oxidants like N-bromosuccinimide can oxidize the indole itself to an oxindole (B195798). wikipedia.org
Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis. This involves deprotonation of the alcohol with a base (e.g., sodium hydride, NaH) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Alternatively, reductive etherification can be achieved by reacting the alcohol with an aldehyde or ketone in the presence of a reducing agent. organic-chemistry.org
Esterification: Ester derivatives can be readily prepared through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or through Fischer esterification with a carboxylic acid under acidic catalysis. Another method involves using trichloroacetimidate (B1259523) derivatives of alcohols, which can react with carboxylic acids to form esters. mdpi.com For instance, the formation of phosphate (B84403) esters has been reported for similar 4-hydroxyindole (B18505) derivatives. google.com
| Reaction Type | Reagents & Conditions | Potential Product | Notes |
|---|---|---|---|
| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 2-(1H-indol-4-yl)acetaldehyde | Mild conditions prevent over-oxidation. |
| Oxidation to Carboxylic Acid | KMnO₄, NaOH, H₂O, heat | 2-(1H-indol-4-yl)acetic acid | Strong oxidizing conditions required. |
| Etherification (Williamson) | 1. NaH, THF 2. Alkyl halide (e.g., CH₃I) | 4-(2-methoxyethyl)-1H-indole | Standard method for forming simple ethers. |
| Esterification | Acetic anhydride, Pyridine | 2-(1H-indol-4-yl)ethyl acetate | The hydroxyl group is acylated. This can also serve as a protecting group. uwo.ca |
2 Reactions Involving the Indole Nitrogen (N1)
The nitrogen atom of the indole ring is weakly acidic and can be deprotonated by a strong base to form a nucleophilic indolide anion. This allows for functionalization at the N1 position through alkylation and acylation reactions. For a substrate like this compound, it is often necessary to first protect the side-chain hydroxyl group to prevent competing reactions.
N-Alkylation: The indole nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents. The reaction is typically carried out in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like DMF or THF. Phase-transfer catalysis provides a milder alternative that is often more efficient for substrates with additional functional groups. cdnsciencepub.com Modern methods, such as the iridium-catalyzed "borrowing hydrogen" strategy, allow for the N-alkylation of indoles using alcohols as the alkylating agent, which could potentially be applied intramolecularly or intermolecularly. mdpi.com
N-Acylation: Acylation of the indole nitrogen can be accomplished using acylating agents like acyl chlorides or anhydrides. These reactions often require a base to deprotonate the indole N-H. Chemoselective N-acylation can be achieved using thioesters as a stable acyl source. researchgate.net Another approach is the dehydrogenative coupling of indoles with primary alcohols, catalyzed by reagents like tetrapropylammonium (B79313) perruthenate (TPAP), which directly yields the N-acylated indole. nih.gov
| Reaction Type | Reagents & Conditions | Potential Product (assuming O-protection) | Notes |
|---|---|---|---|
| N-Alkylation | NaH, THF; then Benzyl bromide | 1-Benzyl-4-(2-hydroxyethyl)-1H-indole | Requires prior protection of the hydroxyl group to ensure selectivity. |
| N-Acylation | NaH, THF; then Acetyl chloride | 1-Acetyl-4-(2-acetoxyethyl)-1H-indole | Both N-H and O-H groups are likely to be acylated if unprotected. |
| N-Sulfonylation | Tosyl chloride (TsCl), Pyridine | 4-(2-hydroxyethyl)-1-(tosyl)-1H-indole | Sulfonylation provides a common protecting group for the indole nitrogen. |
3 Electrophilic and Nucleophilic Substitutions on the Indole Ring
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. Nucleophilic substitution, in contrast, is generally difficult and requires specific activation of the ring.
Electrophilic Aromatic Substitution (SEAr): The most reactive position on the indole ring for electrophilic attack is C3, which is significantly more nucleophilic than any other position. wikipedia.org For 4-substituted indoles that are unsubstituted at C3 and C5, electrophilic substitution reactions are highly regioselective, occurring almost exclusively at the C3 position. beilstein-journals.org If the C3 position is blocked, substitution may occur at other positions, such as C2 or on the benzene ring. bhu.ac.in
Halogenation: Direct halogenation of indoles can be achieved with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to yield the 3-haloindole. Copper(II) halides can also be used for selective halogenation. thieme-connect.com
Nitration: Nitration of indoles must be performed under non-acidic conditions to avoid polymerization. Reagents such as benzoyl nitrate (B79036) or ethyl nitrate are typically used to introduce a nitro group at the C3 position. bhu.ac.in
Friedel-Crafts Reactions: Acylation and alkylation at the C3 position can be performed under Friedel-Crafts conditions, although the high reactivity of the indole ring can lead to side products. researchgate.net Zinc chloride (ZnCl₂) is a known promoter for the C3-amidation of indoles. nih.gov
Nucleophilic Substitution: Direct nucleophilic substitution on the indole ring is not a feasible pathway due to the electron-rich nature of the heterocycle. However, substitution can be achieved indirectly through metallation. After protecting the acidic N-H proton (e.g., as a tosyl or BOC group), the indole ring can be deprotonated using a strong organolithium base. This lithiation typically occurs at the C2 position, creating a nucleophilic center that can react with various electrophiles to achieve a formal nucleophilic substitution. bhu.ac.inarkat-usa.orgresearchgate.net
| Reaction Type | Position | Reagents & Conditions | Potential Product | Notes |
|---|---|---|---|---|
| Electrophilic Halogenation | C3 | N-Bromosuccinimide (NBS), CCl₄ | 3-Bromo-4-(2-hydroxyethyl)-1H-indole | Highly regioselective for the C3 position. beilstein-journals.org |
| Electrophilic Nitration | C3 | Benzoyl nitrate, Acetonitrile (B52724) | 4-(2-hydroxyethyl)-3-nitro-1H-indole | Non-acidic conditions are crucial to prevent degradation. bhu.ac.in |
| Vilsmeier-Haack Formylation | C3 | POCl₃, DMF | 4-(2-hydroxyethyl)-1H-indole-3-carbaldehyde | A standard method for introducing a formyl group at C3. wikipedia.org |
| Nucleophilic Substitution (via Lithiation) | C2 | 1. N-protection (e.g., TsCl) 2. n-BuLi, THF, -78°C 3. Electrophile (e.g., CH₃I) | 2-Methyl-4-(2-hydroxyethyl)-1-(tosyl)-1H-indole | Requires N-protection to direct lithiation to C2. researchgate.net |
Structural Characterization and Advanced Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful technique for probing the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C), within a molecule. By analyzing the resonance frequencies and interactions of these nuclei in a magnetic field, detailed information about the molecular structure can be obtained.
One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification and purity assessment of 2-(1H-indol-4-yl)ethan-1-ol.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals corresponding to the aromatic protons of the indole (B1671886) ring, the methylene (B1212753) protons of the ethyl chain, the hydroxyl proton, and the NH proton of the indole are expected. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons. For instance, aromatic protons typically resonate at lower fields (higher ppm values) compared to aliphatic protons due to the deshielding effect of the aromatic ring current. Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals into multiplets (e.g., doublets, triplets), providing valuable connectivity data.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms they are bonded to. The spectrum of this compound would show distinct signals for the carbons of the indole ring and the ethyl side chain. The purity of the sample can also be assessed from both ¹H and ¹³C NMR spectra by the absence of signals corresponding to impurities. sigmaaldrich.com
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Indole NH | ~8.1 (broad singlet) | - |
| Indole Aromatic CHs | ~6.5 - 7.5 (multiplets) | ~100 - 136 |
| Indole Quaternary Cs | - | ~124 - 138 |
| CH₂ (adjacent to indole) | ~3.0 (triplet) | ~29 |
| CH₂ (adjacent to OH) | ~3.9 (triplet) | ~62 |
| OH | Variable (singlet) | - |
| Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration used. |
While 1D NMR provides foundational information, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and confirming the connectivity of atoms within the molecule. libretexts.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. princeton.edu In the COSY spectrum of this compound, cross-peaks would be observed between the signals of the adjacent methylene protons in the ethyl side chain, confirming their direct connectivity. Correlations between the aromatic protons on the indole ring would also help in their specific assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu The HSQC spectrum is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the methylene group adjacent to the hydroxyl group will show a correlation to the signal of the carbon it is bonded to.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu HMBC is particularly powerful for establishing the connectivity across quaternary carbons (carbons with no attached protons) and for linking different fragments of the molecule. For instance, correlations between the protons of the methylene group adjacent to the indole ring and the carbons of the indole ring would confirm the attachment point of the ethyl side chain.
Together, these 2D NMR experiments provide a detailed and unambiguous map of the molecular structure of this compound. researchgate.netnih.gov
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. sorbonne-universite.fr
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. rsc.orgbiorxiv.org This high accuracy allows for the determination of the elemental formula of this compound. By comparing the experimentally measured exact mass with the calculated theoretical mass for possible elemental compositions, the correct molecular formula can be unequivocally confirmed. This is a critical step in the identification and characterization of a new or synthesized compound.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₁NO |
| Calculated Exact Mass | 161.08406 u |
| Observed Exact Mass (Typical) | Within a few ppm of the calculated mass |
| Note: The observed exact mass is typically measured using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. |
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. nationalmaglab.org In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The masses of these fragment ions are then measured. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to deduce its connectivity. arxiv.orgscripps.edu
For this compound, characteristic fragmentation pathways would likely involve the loss of water (H₂O) from the alcohol group and cleavage of the ethyl side chain. The cleavage of the bond between the two methylene groups would lead to the formation of a stable indolyl-methyl cation, which would be a prominent peak in the MS/MS spectrum. Analysis of these fragmentation patterns provides confirmatory evidence for the proposed structure. squarespace.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces vibrations in covalent bonds. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of its N-H, O-H, C-H, C-O, and aromatic C=C bonds.
The most prominent features anticipated in the IR spectrum are the stretching vibrations of the hydroxyl (-OH) and indole N-H groups. The O-H bond of the primary alcohol will produce a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The broadness of this peak is a result of intermolecular hydrogen bonding. The N-H stretch of the indole ring is expected to appear as a sharp to moderately broad peak around 3400-3500 cm⁻¹.
The spectrum will also feature absorptions from C-H stretching vibrations. Aromatic C-H stretches from the indole ring typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethan-1-ol side chain will result in stronger absorptions in the 2850-2960 cm⁻¹ region.
The "fingerprint region," below 1500 cm⁻¹, contains a complex series of absorptions that are unique to the molecule. Key peaks in this region include the C-O stretching vibration for the primary alcohol, expected around 1050-1150 cm⁻¹, and several bands corresponding to the C=C stretching and bending vibrations of the aromatic indole ring.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch | Indole N-H | 3400 - 3500 | Medium, Sharp |
| O-H Stretch | Alcohol -OH | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aromatic) | Indole Ring | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | Ethyl Chain (-CH₂) | 2850 - 2960 | Strong |
| C=C Stretch (Aromatic) | Indole Ring | 1450 - 1600 | Medium to Weak |
| C-O Stretch | Primary Alcohol | 1050 - 1150 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in systems with chromophores like conjugated π-systems. The chromophore in this compound is the indole ring system itself. The absorption of UV light excites electrons from lower-energy π orbitals to higher-energy π* orbitals (π-π* transitions).
The parent indole molecule exhibits two main absorption bands: a strong band around 200-220 nm and a less intense, structured band between 260-290 nm. nist.gov For 4-substituted indoles, the positions of these absorptions can shift. A related compound, 1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol, shows maximum absorption wavelengths at 265 nm and 288 nm when dissolved in ethanol (B145695). chembk.com
Based on this, this compound is predicted to have a similar UV-Vis absorption profile. It is expected to exhibit strong absorption at shorter wavelengths (around 220 nm) and a characteristic, weaker absorption band at longer wavelengths, likely showing maxima near 265 nm and 288 nm. These absorptions correspond to the π-π* electronic transitions within the bicyclic aromatic indole system. The specific solvent used can influence the exact position and intensity of these peaks.
Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound
| λmax (nm) | Transition Type | Chromophore | Predicted Molar Absorptivity (ε) |
| ~220 | π → π | Indole Ring | High |
| ~265 | π → π | Indole Ring | Moderate |
| ~288 | π → π* | Indole Ring | Moderate to Low |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Currently, there are no published crystal structures for this compound. However, if suitable crystals were grown, X-ray diffraction analysis would provide invaluable structural information. The analysis would be expected to reveal key intermolecular interactions that stabilize the crystal lattice. Given the presence of the -OH group and the indole N-H group, the molecule is capable of acting as both a hydrogen bond donor and acceptor.
Table 3: Predicted Structural Information from a Potential X-ray Crystallography Study of this compound
| Structural Parameter | Description | Anticipated Findings |
| Molecular Conformation | Arrangement of the ethan-1-ol side chain relative to the indole ring. | Determination of torsion angles defining the side chain's orientation. |
| Bond Lengths & Angles | Precise measurements of all covalent bonds and angles. | Values would be consistent with a hybrid of sp² (aromatic) and sp³ (aliphatic) carbon centers. |
| Hydrogen Bonding | Primary intermolecular force directing crystal packing. | Extensive network involving O-H and N-H groups as donors and the oxygen atom as an acceptor. |
| π-π Stacking | Interaction between aromatic rings. | Parallel or offset stacking of indole rings, contributing to crystal stability. |
| Unit Cell Parameters | Dimensions and angles of the basic repeating unit of the crystal. | Defines the crystal system and space group. |
Biological Activities and Preclinical Pharmacological Investigations
In vitro Biological Activity Profiling in Cellular Systems
Receptor Binding and Functional Assays
While direct receptor binding data for 2-(1H-indol-4-yl)ethan-1-ol is not extensively documented, studies on structurally related compounds containing the indol-4-yl core provide insights into its potential targets, particularly within the G-protein coupled receptor (GPCR) superfamily.
Derivatives where the ethanol (B145695) side chain is modified and linked to an amine, forming aryloxypropanolamine structures, have been synthesized and evaluated for their affinity to adrenergic receptors. For instance, (2RS)-1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers demonstrate significant binding to α₁-, α₂-, and β₁-adrenoceptors. These findings suggest that the hypotensive and antiarrhythmic properties observed for these compounds are linked to their adrenolytic activity.
The table below summarizes the binding affinities of this related indol-4-yloxy derivative to various adrenergic receptors.
| Compound | Receptor | Binding Affinity (Ki, nM) |
| (2RS)-1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol | α₁-adrenoceptor | 15.0 |
| (2RS)-1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol | α₂-adrenoceptor | 148.0 |
| (2RS)-1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol | β₁-adrenoceptor | 1.1 |
| Data sourced from a study on rat brain cortex (α₁ and α₂) and heart (β₁) receptors. |
Furthermore, another indol-4-yloxy derivative, specifically a 2-(1H-indol-4-yloxy)ethyl compound, was identified as a biased agonist for the serotonin (B10506) 5-HT₁A receptor, a target implicated in mood and anxiety disorders. The indole (B1671886) scaffold is a common feature in ligands for serotonin (5-HT) and adrenergic receptors, which are key targets in the treatment of various central nervous system and cardiovascular diseases.
Enzyme Inhibition and Activation Assays
The indole structure is present in many enzyme inhibitors. Two enzymes of particular interest are monoamine oxidases (MAO) and indoleamine 2,3-dioxygenase (IDO), both of which are involved in key physiological and pathological processes.
Monoamine Oxidase (MAO): MAO-A and MAO-B are critical enzymes in the metabolism of neurotransmitters. While numerous indole derivatives have been assessed as MAO inhibitors, specific data for this compound is limited. For context, tryptamine (B22526) (2-(1H-indol-3-yl)ethan-1-amine), a structurally similar compound, is known to be a substrate and inhibitor of MAO-A. Research on other indole derivatives has led to the development of potent and selective MAO-B inhibitors, which are promising for the treatment of neurodegenerative conditions like Parkinson's disease.
Indoleamine 2,3-dioxygenase (IDO): IDO is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan degradation. Its role in promoting immune tolerance has made it a significant target in cancer immunotherapy. While direct inhibitory data for this compound on IDO is not available, research on related scaffolds like indol-2-yl ethanones has yielded compounds with micromolar inhibitory activity against IDO in both enzymatic and cellular assays. The presence of an iron-coordinating group on the linker between the indole and another aromatic moiety was found to be crucial for this activity.
Cellular Antiproliferative and Cytotoxicity Assays against Cancer Cell Lines
The potential of indole derivatives as anticancer agents is an active area of investigation. Although direct cytotoxicity data for this compound is not specified, it has been utilized as a key intermediate in the synthesis of more complex molecules with demonstrated antiproliferative activity.
In one study, 1-(1H-indol-4-yl)ethan-1-ol, the direct oxidation product of this compound, was used as a precursor to synthesize a series of quinoline-indole derivatives. These final compounds were evaluated for their cytotoxic effects against a panel of human cancer cell lines. Several of these derivatives displayed potent antiproliferative activities in the nanomolar range and showed good selectivity when tested against normal human hepatocytes (LO2 cells).
The table below presents the IC₅₀ values for representative quinoline-indole derivatives synthesized from the 1-(1H-indol-4-yl)ethan-1-ol precursor.
| Compound | HepG2 (Hepatocellular Carcinoma) IC₅₀ (µM) | KB (Nasopharyngeal Carcinoma) IC₅₀ (µM) | HCT-8 (Colon Cancer) IC₅₀ (µM) | MDA-MB-231 (Breast Cancer) IC₅₀ (µM) | H22 (Mouse Liver Cancer) IC₅₀ (µM) | LO2 (Normal Hepatocyte) IC₅₀ (µM) |
| 27c | 0.045 | 0.051 | 0.063 | 0.055 | 0.078 | >10 |
| 34b | 0.072 | 0.065 | 0.081 | 0.074 | 0.093 | >10 |
| Data sourced from a study on quinoline-indole derivatives. |
These findings indicate that the this compound scaffold can serve as a valuable building block for the development of potent and selective anticancer agents.
Immunomodulatory Effects in Cell-Based Models
The immunomodulatory potential of indole compounds is often linked to their ability to influence inflammatory pathways and enzyme systems that regulate immune responses. As mentioned previously, the enzyme IDO is a key modulator of immune tolerance, and its inhibition can enhance anti-tumor immune responses. Therefore, indole derivatives that inhibit IDO are considered to have significant immunomodulatory effects.
Additionally, studies on other classes of indole derivatives have demonstrated direct anti-inflammatory effects in cellular models. For example, certain indole-imidazolidine hybrids have been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-1β in cell-based assays. While specific data for this compound is lacking, the known activities of related compounds suggest that this is a plausible area for future investigation.
In vivo Pharmacological Evaluation in Animal Models
Efficacy Studies in Disease Models
Preclinical evaluation in animal models provides crucial information on the potential therapeutic effects of a compound. While in vivo data for this compound itself is scarce, studies on related indole structures have shown efficacy in models of inflammation and neurological disorders.
Anti-inflammatory Activity: A series of 4-(1H-indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-ones/thiones, which share the indole core but differ in substitution and side chain, were tested for anti-inflammatory activity using the carrageenan-induced rat paw edema model. Several of these compounds exhibited significant anti-inflammatory effects, with some reaching over 70% inhibition of edema compared to the control group.
The table below shows the in vivo anti-inflammatory activity of selected indole derivatives.
| Compound | % Inhibition of Edema |
| 8 (4-(1H-indol-3-yl)-6-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidin-2-one) | 70.7 |
| 10 (4-(1H-indol-3-yl)-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidin-2-one) | 68.5 |
| 14 (4-(1H-indol-3-yl)-6-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidin-2-thione) | 65.2 |
| 16 (4-(1H-indol-3-yl)-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidin-2-thione) | 67.4 |
| Ibuprofen (Standard) | 86.4 |
| Data sourced from a study using the carrageenan-induced rat paw edema model. |
Neuropharmacological Activity: The indole structure is central to many neuroactive agents. In vivo studies of halogenated tryptamines (derivatives of 2-(1H-indol-3-yl)ethanamine) have demonstrated significant antidepressant-like and sedative activities in mouse models, with effects mediated at least in part through interactions with serotonin receptors. Furthermore, the indol-4-yloxy propanolamine (B44665) derivative mentioned earlier was shown to significantly decrease systolic and diastolic blood pressure and possess antiarrhythmic activity in rats, confirming the in vivo relevance of its adrenergic receptor binding.
These examples highlight the therapeutic potential of the indole scaffold in various disease models, underscoring the need for further investigation into the specific in vivo activities of this compound.
Behavioral Phenotyping in Rodent Models
Evaluation of Antimicrobial (Antibacterial, Antifungal, Antiviral) Efficacy in vivo
The indole core is a key feature in many compounds with demonstrated antimicrobial properties. researchgate.netnih.gov Various synthetic indole derivatives have been evaluated for their in vitro activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal species. nih.govresearchgate.netresearchgate.net For example, certain novel derivatives of 2-(1H-indol-3-yl)-N-(3,4-diphenylthiazol-2(3H)-ylidene) ethanamine have been synthesized and tested for their in vitro antibacterial and antifungal activities. nih.gov Similarly, other studies have reported on the antibacterial activity of tris(1H-indol-3-yl)methylium salts and (E)-1-(1H-indol-3-yl) ethanone (B97240) O-benzyl oxime derivatives against resistant bacterial strains. researchgate.netbohrium.com Despite the broad interest in the antimicrobial potential of indole compounds, specific in vivo evaluations of the antibacterial, antifungal, or antiviral efficacy of this compound have not been detailed in published research to date.
Elucidation of Molecular and Cellular Mechanisms of Action
Understanding the molecular and cellular targets of a compound is crucial for the development of new therapeutic agents. For many indole derivatives, the primary mechanism of action involves interaction with specific biological targets, leading to the modulation of downstream signaling pathways.
Identification of Specific Biological Targets
The biological targets of indole compounds are diverse. Many indole derivatives are known to interact with G-protein coupled receptors, such as serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT6), which are implicated in mood and cognition. evitachem.comidrblab.netnih.gov Other indole-based molecules have been designed to target enzymes like cholinesterases or kinases such as AKT. uj.edu.plresearchgate.net For instance, certain 1-(phenylsulfonyl)-1H-indol-4-ol derivatives have been investigated as ligands for the 5-HT6 receptor. uj.edu.pl While the broader class of indoles has been extensively studied, the specific biological targets of this compound have not yet been explicitly identified in the scientific literature.
Investigation of Downstream Signaling Pathways
The binding of a ligand to its biological target initiates a cascade of intracellular events known as downstream signaling pathways. For example, the activation of certain serotonin receptors can trigger signaling through G-proteins, leading to the modulation of effectors like phospholipase C and the subsequent mobilization of intracellular calcium. idrblab.net Indole derivatives have also been shown to influence pathways such as the PI3K/Akt signaling cascade, which is involved in cell survival and proliferation. researchgate.net Investigations into the specific downstream signaling pathways modulated by this compound are pending further research.
Protein-Ligand Interaction Studies
To visualize and understand the interaction between a compound and its protein target at the molecular level, techniques such as molecular docking and co-crystallography are employed. frontiersin.org Molecular docking studies have been used to predict the binding modes of various indole derivatives with their target proteins, such as the serotonin 5-HT1A and 5-HT2A receptors, revealing key interactions like salt bridges with conserved aspartate residues. nih.gov Such studies provide valuable insights into the structure-activity relationships of these compounds. nih.govacs.org While these computational methods have been applied to numerous indole-based ligands, specific protein-ligand interaction studies, including molecular docking or co-crystallography, for this compound with any identified target proteins have not been reported.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Design Principles for 4-Substituted Indole (B1671886) Ethan-1-ol Derivatives
The design of biologically active molecules based on the 2-(1H-indol-4-yl)ethan-1-ol scaffold is guided by several key principles. A primary consideration is the synthetic accessibility of the C4 position of the indole ring. Historically, direct functionalization at C4 has been challenging compared to other positions like C3 or C2, often requiring specialized synthetic strategies or the use of directing groups.
Another core principle involves the modulation of the electronic properties of the indole ring. The C4 position is electronically distinct, and substituents at this position can significantly influence the π-electron system of the entire scaffold. Studies on various 4-substituted indoles have shown that the electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—can tune the molecule's interaction with biological targets. For instance, research on 4-substituted tryptamines, which are structurally analogous to indole ethan-1-ols, indicates that this position is critical for receptor selectivity. Specifically, 4-substituted tryptamines often exhibit high selectivity for the 5-HT₂ₐ serotonin (B10506) receptor over other subtypes.
The ethan-1-ol side chain is another focal point for design. This group provides a key hydrogen-bonding motif (both donor and acceptor) and a point for potential metabolic transformation. Design strategies often involve modifying this side chain to optimize polarity, metabolic stability, and steric interactions within a target's binding pocket. The inherent chirality that arises from substitution on the side chain is also a critical design element, as stereoisomers can exhibit vastly different pharmacological profiles.
Systematic Chemical Modification and Biological Activity Correlation
Systematic modification of the this compound structure is essential for developing a comprehensive SAR. This involves altering specific parts of the molecule and correlating these changes with shifts in biological activity.
Modifications across the indole ring have profound effects on the activity of 4-substituted indole ethan-1-ol derivatives.
N1 Position: The indole nitrogen (N1) is often a site for substitution. Alkylation at this position can increase lipophilicity, which may enhance membrane permeability. However, for some biological targets, an unsubstituted N-H group is crucial for activity, as it can act as a hydrogen bond donor. Studies on cannabimimetic indoles have shown that the length of the N1-alkyl chain is a critical determinant of receptor binding affinity, with a chain of at least three carbons being required for high-affinity binding and an optimal length of five carbons. mdpi.com
C2 and C3 Positions: These positions are electronically active and sterically accessible. Introducing small alkyl or other functional groups can influence the molecule's conformation and interaction with target proteins. In many indole-based compounds, the C3 position is the primary site for the side chain, but in this scaffold, it is available for modification to fine-tune activity.
C5, C6, and C7 Positions: Substitutions on the benzenoid portion of the indole ring are a common strategy for modulating pharmacokinetic and pharmacodynamic properties. Halogenation (e.g., with F, Cl, Br) or the introduction of methoxy (B1213986) (-OCH₃) or cyano (-CN) groups at these positions can alter lipophilicity, metabolic stability, and electronic distribution. For example, in a series of indole-based inhibitors, the presence of halogen derivatives at the C5 or C7 position was shown to have an effect on cytotoxicity. researchgate.net For many indole derivatives targeting serotonin receptors, substitution at the C5 position with groups like methoxy or halogens often enhances affinity.
The following table summarizes the general impact of substitutions on the indole ring based on studies of related indole scaffolds.
| Position | Type of Substituent | General Impact on Biological Activity |
| N1 | Alkyl Chains | Modulates lipophilicity and receptor affinity; N-H may be critical for H-bonding. mdpi.com |
| C2 | Small Alkyl Groups | Can influence steric interactions and potency. |
| C5 | Halogens, Methoxy | Often enhances affinity for various targets by altering electronic properties and lipophilicity. nih.gov |
| C6 | Electron-withdrawing/donating | Can fine-tune electronic character and metabolic stability. |
| C7 | Halogens, Small Groups | Affects steric and electronic profile; can influence selectivity. researchgate.net |
The ethan-1-ol side chain is a critical determinant of the pharmacological profile of these compounds. Its hydroxyl group is a key interaction point, capable of forming hydrogen bonds with receptor residues.
Hydroxyl Group Modification: Esterification or etherification of the hydroxyl group removes its hydrogen-bond donating capability and increases lipophilicity. This can alter the binding mode, improve oral bioavailability by masking the polar group, or convert the molecule into a prodrug.
Chain Length: Shortening or lengthening the ethyl chain can impact how the molecule fits into a binding pocket. A one-carbon (methanol) or three-carbon (propanol) chain would significantly alter the spatial relationship between the indole core and the terminal hydroxyl group, likely affecting potency.
Substitution on the Chain: Introducing alkyl groups on the α- or β-carbons of the ethanol (B145695) side chain can introduce steric hindrance and create chiral centers. This can enhance selectivity for a specific receptor subtype or enzyme isoform. For instance, in related 4-aminoquinolines, the substitution of a hydroxyl group on the side chain was found to reduce toxicity. nih.gov
The table below outlines potential modifications to the ethan-1-ol side chain and their predicted effects.
| Modification | Example | Predicted Effect on Activity |
| Hydroxyl Protection | O-Acetate, O-Methyl | Increased lipophilicity; potential prodrug strategy; loss of H-bond donation. |
| Chain Homologation | Propan-1-ol, Methanol (B129727) | Altered distance to key binding interactions; likely to decrease potency. |
| Alpha-Substitution | α-Methyl | Introduction of a chiral center; potential for increased selectivity; steric influence on binding. |
| Beta-Substitution | β-Methyl | Introduction of a chiral center; potential restriction of conformational flexibility. |
Stereochemistry is a fundamental aspect of drug action. While this compound is achiral, substitution on the ethan-1-ol side chain, particularly at the carbon bearing the hydroxyl group (the α-position), creates a chiral center. The resulting enantiomers, (R) and (S), can have markedly different interactions with their biological targets, which are themselves chiral.
It is a well-established principle in pharmacology that enantiomers of a chiral drug can differ in their potency, efficacy, and selectivity. One enantiomer may fit optimally into a binding site, leading to high affinity and the desired biological response, while the other may bind weakly or not at all. In some cases, the less active enantiomer (distomer) may even contribute to off-target effects. Therefore, the synthesis and biological evaluation of individual enantiomers are critical steps in the development of derivatives of this compound that bear a chiral side chain. The potency of drug molecules is often influenced by stereochemistry and electronic effects. rsc.org
Computational Approaches in SAR Studies
Computational chemistry provides powerful tools to rationalize experimental SAR data and to guide the design of new, more potent compounds. QSAR modeling, in particular, seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
2D-QSAR models correlate biological activity with calculated molecular descriptors that represent the physicochemical properties of the entire molecule. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular weight, molar refractivity), or lipophilic (e.g., logP). For indole derivatives, QSAR studies have often revealed that a combination of these factors governs activity. For example, a QSAR study on a series of antimalarial compounds found that electronic descriptors like the charge on specific atoms and the total energy of the molecule were critical for predicting activity. eurekaselect.com A typical 2D-QSAR equation might take the form:
log(1/IC₅₀) = c₀ + c₁(logP) + c₂(σ) + c₃(Eₛ)
Where logP represents lipophilicity, σ is an electronic parameter (Hammett constant), and Eₛ is a steric parameter (Taft constant).
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional perspective. nih.gov These techniques require the alignment of a set of molecules and calculate the steric and electrostatic fields around them. The resulting models generate contour maps that visualize regions in 3D space where specific properties are favorable or unfavorable for biological activity.
CoMFA Contour Maps: These maps highlight regions where bulky groups (steric fields) or charged groups (electrostatic fields) would increase or decrease activity. For example, a green contour might indicate that a bulky substituent is favored in that region, while a yellow contour would suggest it is disfavored.
CoMSIA Contour Maps: CoMSIA extends the CoMFA approach by including additional fields, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more nuanced understanding of the interactions required for activity.
For 4-substituted indole ethan-1-ol derivatives, a 3D-QSAR model could reveal, for instance, the precise spatial requirements for a substituent at the C4 position or the optimal orientation of the hydroxyl group in the ethan-1-ol side chain for hydrogen bonding with a receptor. These models serve as powerful predictive tools, allowing for the virtual screening and prioritization of new derivatives for synthesis. nih.govnih.gov
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA)
CoMFA and CoMSIA are 3D-QSAR techniques that are instrumental in understanding the relationship between the three-dimensional properties of a molecule and its biological activity. These methods are pivotal in modern drug discovery for predicting the activity of novel compounds and guiding the synthesis of more potent and selective analogs.
Comparative Molecular Field Analysis (CoMFA)
CoMFA models are generated by aligning a series of active compounds and calculating their steric and electrostatic fields at various grid points in a defined 3D space. The resulting field values are then correlated with the biological activities of the compounds using statistical methods like Partial Least Squares (PLS) regression.
For a series of indole derivatives, a CoMFA model can reveal critical insights into the structural requirements for biological activity. For instance, in a study on 5-hydroxyindole-3-carboxylate derivatives as 5-lipoxygenase inhibitors, CoMFA models were successfully generated to elucidate the structure-activity relationships. [cite: 2] The statistical validation of such models is crucial, with key parameters being the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability of the model.
Comparative Molecular Similarity Index Analysis (CoMSIA)
CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive understanding of the molecular interactions governing biological activity. CoMSIA models are often more robust and predictive than CoMFA models.
In a study on 1,2,3,4-tetrahydropyrrolo[3,4-b]indole (B7904549) derivatives as selective CB2 receptor agonists, a CoMSIA model proved to be highly predictive, with a cross-validated r² (q²) of 0.680 and a non-cross-validated r² of 0.97. [cite: 1] Such a model can generate 3D contour maps that visualize the favorable and unfavorable regions for each physicochemical property. For example, a contour map might indicate that a bulky substituent is favored in a particular region (steric field), while a hydrogen bond donor is disfavored in another (hydrogen bond donor field).
The following interactive table summarizes the statistical parameters often reported in CoMFA and CoMSIA studies of indole derivatives, illustrating the predictive power of these models.
| Study Subject | Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² |
| 5-hydroxyindole-3-carboxylate derivatives [cite: 2] | CoMFA | > 0.5 | > 0.9 | High |
| 5-hydroxyindole-3-carboxylate derivatives [cite: 2] | CoMSIA | > 0.6 | > 0.9 | Higher than CoMFA |
| 1,2,3,4-tetrahydropyrrolo[3,4-b]indole derivatives [cite: 1] | CoMSIA | 0.680 | 0.97 | 0.93 |
Rational Drug Design and Ligand Optimization Strategies
The insights gained from SAR and QSAR studies, including CoMFA and CoMSIA, form the foundation for rational drug design and ligand optimization. For a molecule like this compound, these strategies would involve systematically modifying its structure to enhance its biological activity, selectivity, and pharmacokinetic properties.
Scaffold Hopping and Bioisosteric Replacement
One common strategy is scaffold hopping, where the core indole structure of this compound could be replaced by other heterocyclic systems to explore new chemical space and potentially improve properties like solubility or metabolic stability. Bioisosteric replacement of functional groups is another key technique. For instance, the hydroxyl group of the ethanol side chain could be replaced with other groups that can act as hydrogen bond donors or acceptors, such as an amine or a carboxylic acid, to probe for improved interactions with a biological target.
Structure-Based Drug Design
If the 3D structure of the biological target is known, structure-based drug design can be employed. This involves docking the this compound molecule into the active site of the target protein to predict its binding mode. The docking results can then guide the design of new derivatives with improved binding affinity. For example, if the indole nitrogen is not involved in any critical interactions, it could be a site for substitution to introduce new functionalities.
Fragment-Based Drug Design
Fragment-based drug design (FBDD) is another powerful approach. Here, small molecular fragments are screened for binding to the target protein. Fragments that bind can then be grown or linked together to create more potent lead compounds. The this compound molecule itself could be considered a fragment that could be elaborated upon.
Optimization of Physicochemical Properties
Ligand optimization also involves fine-tuning the physicochemical properties of the molecule to improve its drug-like characteristics. This includes optimizing its lipophilicity (logP), solubility, and metabolic stability. For this compound, modifications to the indole ring or the ethanol side chain could be made to modulate these properties.
The following table provides a hypothetical example of how rational drug design strategies could be applied to optimize a lead compound based on the this compound scaffold.
| Strategy | Modification on this compound | Desired Outcome |
| Bioisosteric Replacement | Replace -OH with -NH2 | Potentially improved hydrogen bonding |
| Substitution | Add a methyl group to the indole nitrogen | Increased lipophilicity, potential for new interactions |
| Side Chain Extension | Extend the ethanol chain to a propanol (B110389) chain | Explore deeper pockets in the binding site |
| Ring Modification | Introduce a fluorine atom on the indole ring | Modulate electronic properties and metabolic stability |
Following a comprehensive review of publicly available scientific literature, it has been determined that there is no specific published data on the metabolism and pharmacokinetics of the chemical compound “this compound” corresponding to the detailed outline provided.
The requested article sections include:
Metabolism and Pharmacokinetics in Preclinical Models
In vivo Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
Identification and Characterization of Major Metabolites
While the searches identified general information on the synthesis and biological activities of various indole (B1671886) derivatives mdpi.comnih.govpcbiochemres.comchemrj.org, and detailed pharmacokinetic studies on other, structurally different indole-containing compounds uj.edu.plnih.govnih.govsci-hub.se, no studies were found that specifically investigated the metabolic stability, ADME properties, pharmacokinetic profile, tissue distribution, or metabolites of 2-(1H-indol-4-yl)ethan-1-ol.
Without access to proprietary research or unpublished data, it is not possible to provide a scientifically accurate and informative article that adheres to the strict requirements of the provided outline for the specific compound “this compound”.
Excretion Pathways and Clearance Mechanisms
Direct experimental data on the excretion pathways and clearance mechanisms for this compound are not available in the reviewed scientific literature. However, the excretion of other indole metabolites, such as indoxyl sulfate (B86663) derived from indole, is known to occur primarily through the kidneys. nih.govahajournals.orgmetabolon.com In general, metabolites of indole compounds are eliminated from the body via urine and feces. ahajournals.orgfrontiersin.org
For structurally similar compounds, such as tryptophol (B1683683) (2-(1H-indol-3-yl)ethan-1-ol), it is known to be a catabolite of tryptophan that is ultimately excreted in the urine. hmdb.ca After metabolism in the liver, where compounds are made more water-soluble, they are transported to the kidneys for filtration and removal from the body. nih.govfrontiersin.org It is plausible that this compound would follow a similar pathway, undergoing hepatic metabolism followed by renal clearance of its metabolites.
The clearance of indole metabolites can be influenced by renal function. In cases of chronic kidney disease, the clearance of uremic toxins derived from indole metabolism, such as indoxyl sulfate, is significantly reduced, leading to their accumulation in the blood. nih.govmetabolon.com
Table 1: Postulated Excretion Pathways for this compound Metabolites Based on Analogous Compounds
| Excretion Route | Description | Supporting Evidence from Analogous Compounds |
| Renal (Urine) | Primary route for water-soluble metabolites following hepatic conjugation. | Indoxyl sulfate, a major indole metabolite, is excreted in urine. nih.govahajournals.org Tryptophol is also excreted via urine. hmdb.ca |
| Fecal | Minor route for unabsorbed compound or metabolites excreted in bile. | Indole and p-cresol, another gut-derived metabolite, are found in feces. frontiersin.org |
Factors Influencing Metabolic Fate (e.g., cytochrome P450 enzymes)
The metabolism of indole and its derivatives is heavily influenced by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. researchgate.netencyclopedia.pub These enzymes are responsible for the initial oxidative metabolism of a wide range of xenobiotics, including indole-containing compounds. nih.govnih.gov
While no studies have specifically investigated the metabolism of this compound, research on indole itself has identified several key CYP isozymes involved in its oxidation. These include CYP2E1, CYP2A6, and CYP2C19. frontiersin.orgresearchgate.net These enzymes catalyze hydroxylation reactions at various positions on the indole ring. frontiersin.orgresearchgate.net For instance, CYP2E1 is considered a major isoform responsible for the microsomal oxidation of indole to indoxyl (3-hydroxyindole). nih.govnih.gov CYP2A6 has also been shown to oxidize indole at the C-2, C-3, and C-6 positions. frontiersin.orgresearchgate.net
Following the initial oxidation by CYP enzymes (Phase I metabolism), the resulting metabolites, such as hydroxylated indoles, typically undergo Phase II conjugation reactions. frontiersin.org A common conjugation pathway for indole metabolites is sulfation, catalyzed by sulfotransferases, to form products like indoxyl sulfate. frontiersin.orgresearchgate.net This process increases the water solubility of the metabolites, facilitating their excretion. frontiersin.org
The specific metabolic profile of this compound would depend on its affinity for various CYP isozymes and the subsequent enzymatic reactions. The position of the ethanol (B145695) group on the indole ring at position 4 could influence which CYP enzymes are primarily involved and the resulting metabolites.
Table 2: Key Cytochrome P450 Isozymes in the Metabolism of Indole and Potential Role in this compound Metabolism
| CYP Isozyme | Known Role in Indole Metabolism | Postulated Role in this compound Metabolism |
| CYP2E1 | Major isoform in the oxidation of indole to indoxyl. nih.govnih.gov | Likely to be involved in the hydroxylation of the indole ring. |
| CYP2A6 | Catalyzes oxidation at C-2, C-3, and C-6 of the indole ring. frontiersin.orgresearchgate.net | May contribute to the formation of various hydroxylated metabolites. |
| CYP2C19 | Involved in the metabolism of indole. researchgate.netencyclopedia.pub | Could play a role in the oxidative metabolism of the compound. |
| CYP3A4 | Known to metabolize a wide range of substrates, including some indole alkaloids. d-nb.info | Potential for involvement in the metabolism, although less specifically implicated for simple indoles. |
Analytical Methodologies for Research and Quantification of 2 1h Indol 4 Yl Ethan 1 Ol
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating 2-(1H-indol-4-yl)ethan-1-ol from impurities and other components within a sample. The choice of chromatographic method and detector depends on the specific requirements of the analysis, such as the complexity of the sample matrix and the desired level of sensitivity.
High-Performance Liquid Chromatography (HPLC) with various detection methods (UV, Fluorescence, Evaporative Light Scattering)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. The separation is typically achieved on a reversed-phase column, such as a C18 column. rsc.org The choice of detector is critical and is based on the compound's properties and the analytical goals.
UV Detection: Due to the presence of the indole (B1671886) ring, this compound exhibits strong ultraviolet (UV) absorbance. This property makes UV detection a straightforward and robust method for its quantification. rsc.org Analysis is often performed at a specific wavelength, such as 254 nm, to determine the purity of the compound. rsc.org
Fluorescence Detection: The indole moiety also imparts fluorescent properties to the molecule. Fluorescence detection offers higher sensitivity and selectivity compared to UV detection, which is particularly advantageous when analyzing samples with low concentrations of the analyte or in complex matrices.
Evaporative Light Scattering Detection (ELSD): For a more universal detection approach that does not rely on chromophoric or fluorophoric properties, Evaporative Light Scattering Detection (ELSD) can be employed. sedere.com ELSD is a mass-based detection method that is compatible with gradient elution and can detect any compound that is less volatile than the mobile phase. sedere.comlcms.cz This makes it suitable for analyzing this compound, especially when co-analyzing with other compounds that lack a UV chromophore. sedere.comshimadzu.com
A comparison of these HPLC detection methods is summarized in the table below.
| Detection Method | Principle | Advantages for this compound | Considerations |
| UV/Vis | Measures the absorption of UV-Vis light by the analyte. rsc.org | The indole ring provides a strong chromophore, allowing for reliable detection. rsc.org | Lower sensitivity compared to fluorescence; potential for interference from other UV-absorbing compounds. |
| Fluorescence | Measures the light emitted by the analyte after excitation at a specific wavelength. | High sensitivity and selectivity due to the fluorescent nature of the indole group. | Not all compounds are fluorescent, limiting its use for other components in a mixture. lcms.cz |
| ELSD | Detects the light scattered by analyte particles after solvent evaporation. lcms.cz | Universal detection method, independent of optical properties; compatible with gradient elution. sedere.comlcms.cz | The compound must be non-volatile; response can be non-linear. |
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Electron Capture Detection (ECD)
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For this compound, which has a boiling point that may allow for GC analysis, derivatization might be necessary to improve its volatility and thermal stability.
Flame Ionization Detection (FID): FID is a common and robust detector for GC that responds to organic compounds. researchgate.net It provides a response that is proportional to the number of carbon atoms in the analyte, making it a reliable method for quantification. ttb.gov
Electron Capture Detection (ECD): ECD is a highly sensitive detector that is selective for compounds with electronegative atoms, such as halogens or nitro groups. measurlabs.com While this compound itself is not highly electronegative, derivatization with an electrophoric group could make it amenable to highly sensitive detection by GC-ECD. This can be particularly useful for trace-level analysis in environmental or biological samples. measurlabs.comredalyc.org
Mass Spectrometry (MS) for Detection and Quantification
Mass Spectrometry (MS) is an indispensable tool for the definitive identification and sensitive quantification of this compound. It is often coupled with a chromatographic system for enhanced specificity.
GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Purity
Both GC-MS and LC-MS are routinely used to confirm the identity of this compound and to assess its purity. rsc.orgbeilstein-journals.org
GC-MS: This technique combines the separation power of GC with the detection capabilities of MS. biotech-asia.org It provides a unique mass spectrum for the compound, which serves as a chemical fingerprint, allowing for unambiguous identification by matching with spectral libraries. biotech-asia.org
LC-MS: LC-MS is a highly versatile technique that is suitable for a wide range of compounds, including those that are not amenable to GC analysis. rsc.orgscience.gov It is frequently used to determine the molecular weight of this compound and to identify any impurities present in the sample. beilstein-journals.orgmolport.com Purity is often assessed by analyzing the peak area of the main compound relative to the total peak area in the chromatogram. rsc.orgbeilstein-journals.org
LC-MS/MS for Highly Sensitive Quantification in Complex Matrices (e.g., biological samples from animal studies)
For the quantification of this compound in complex biological matrices, such as plasma or tissue samples from animal studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. science.govfrontiersin.org This technique offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for the analyte. frontiersin.orgnih.gov This allows for the accurate measurement of very low concentrations of the compound, even in the presence of a high background of interfering substances. science.gov
Validation of Analytical Procedures in Research Settings
The validation of analytical methods is a critical step to ensure that the data generated are reliable and fit for their intended purpose. researchgate.neteuropa.eu Method validation involves a series of experiments to demonstrate that the analytical procedure is accurate, precise, specific, and robust. americanpharmaceuticalreview.comhbm4eu.eu
Key validation parameters include:
| Parameter | Description |
| Accuracy | The closeness of the measured value to the true value. europa.eu |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. hbm4eu.eu |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. europa.eu |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. americanpharmaceuticalreview.com |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. americanpharmaceuticalreview.com |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. researchgate.net |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
By rigorously validating the analytical methods used for this compound, researchers can have confidence in the quality and integrity of their results. researchgate.net
Specificity, Selectivity, and Robustness
Specificity and Selectivity
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. wjarr.com Selectivity refers to the ability of the method to distinguish between the analyte and other substances in the sample. acs.org
For the analysis of this compound, specificity is typically demonstrated by the separation of the analyte peak from those of potential impurities and related compounds. This is often achieved using a suitable chromatographic column and mobile phase in HPLC. nih.gov Diode-array detection (DAD) or mass spectrometric (MS) detection can further confirm the peak purity and identity of the analyte. numberanalytics.comresearchgate.net
In a typical HPLC method for an indole derivative, the selectivity would be evaluated by injecting a solution containing the analyte and potential interfering compounds. The resolution between the peak for this compound and the closest eluting peak should be greater than 1.5 to ensure adequate separation.
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net For an HPLC method, these variations might include:
pH of the mobile phase
Composition of the mobile phase (e.g., percentage of organic solvent)
Column temperature
Flow rate
Wavelength of detection
The robustness of the method is assessed by observing the effect of these variations on the analytical results, such as retention time, peak area, and resolution. nih.gov A factorial design is often used to efficiently study the effects of multiple parameter changes simultaneously. researchgate.net
Table 1: Hypothetical Robustness Study for HPLC Analysis of this compound
| Parameter | Variation | Retention Time (min) | Peak Area (arbitrary units) | Resolution |
| Nominal Condition | - | 5.20 | 1,250,000 | 2.1 |
| Flow Rate | + 5% (1.05 mL/min) | 4.95 | 1,190,000 | 2.0 |
| - 5% (0.95 mL/min) | 5.47 | 1,315,000 | 2.2 | |
| Mobile Phase pH | + 0.2 units | 5.25 | 1,255,000 | 2.1 |
| - 0.2 units | 5.15 | 1,245,000 | 2.0 | |
| Column Temperature | + 2°C | 5.10 | 1,260,000 | 2.0 |
| - 2°C | 5.30 | 1,240,000 | 2.1 |
Linearity, Range, and Accuracy
Linearity and Range
Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. medcraveonline.com The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. wjarr.com
To determine the linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the peak area against the concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the linear regression line, which should ideally be ≥ 0.99. medcraveonline.commdpi.com
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. wjarr.com It is often determined by the recovery of a known amount of analyte spiked into a blank matrix. The accuracy is expressed as the percentage of the analyte recovered by the assay. acs.org For a new drug substance, the accuracy should be within a certain percentage of the nominal value, often 98-102%.
Table 2: Hypothetical Linearity and Accuracy Data for HPLC Analysis of this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) | Calculated Concentration (µg/mL) | Recovery (%) |
| 1.0 | 25,100 | 1.01 | 101.0 |
| 5.0 | 124,500 | 4.98 | 99.6 |
| 10.0 | 250,200 | 10.01 | 100.1 |
| 25.0 | 626,000 | 25.04 | 100.2 |
| 50.0 | 1,251,000 | 50.04 | 100.1 |
| 100.0 | 2,505,000 | 100.20 | 100.2 |
| Correlation Coefficient (r²) | 0.9998 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Limit of Detection (LOD)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ)
The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
The LOD and LOQ are often determined based on the standard deviation of the response and the slope of the calibration curve, as per the following equations:
LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)
Where:
σ = the standard deviation of the response (often the standard deviation of the y-intercepts of regression lines)
S = the slope of the calibration curve
Table 3: Hypothetical LOD and LOQ for this compound
| Parameter | Value |
| Slope (S) | 25,000 |
| Standard Deviation of Intercept (σ) | 500 |
| LOD (µg/mL) | 0.066 |
| LOQ (µg/mL) | 0.200 |
Sample Preparation and Extraction Techniques for Analytical Studies
The choice of sample preparation and extraction technique is critical for the accurate quantification of this compound, as it aims to isolate the analyte from the sample matrix and concentrate it for analysis. The specific method will depend on the nature of the sample (e.g., biological fluid, reaction mixture, pharmaceutical formulation).
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common technique for the extraction of indole derivatives from aqueous samples. mdpi.com The sample is mixed with an immiscible organic solvent in which the analyte has a high solubility. After partitioning, the organic layer containing the analyte is separated, evaporated, and the residue is reconstituted in a suitable solvent for analysis. Common solvents for extracting indole compounds include ethyl acetate, dichloromethane, and diethyl ether. nih.gov
Solid-Phase Extraction (SPE)
Solid-phase extraction is a more modern and often more efficient technique than LLE. mdpi.com It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of a strong solvent. For indole compounds, C18 or other reversed-phase sorbents are frequently used. mdpi.commostwiedzy.pl The pH of the sample and wash solutions can be adjusted to optimize the retention and elution of the analyte.
Protein Precipitation
For biological samples such as plasma or serum, protein precipitation is often the first step to remove high molecular weight proteins that can interfere with the analysis. nih.govnih.gov This is typically achieved by adding a precipitating agent like acetonitrile (B52724) or methanol (B129727) to the sample. After centrifugation, the supernatant containing the analyte is collected for further purification or direct injection into the analytical instrument. nih.gov
Synthetic Applications and Chemical Biology Tools Derived from 2 1h Indol 4 Yl Ethan 1 Ol
Utilization as a Versatile Building Block in Organic Synthesis
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry and natural product synthesis, appearing in a vast array of biologically active molecules. nih.gov 2-(1H-indol-4-yl)ethan-1-ol, featuring a reactive hydroxyl group on an ethyl chain at the C4 position of the indole ring, serves as a particularly useful and versatile building block for constructing more complex molecular architectures. Its unique substitution pattern allows for chemical modifications at the side chain and the indole nitrogen without interfering with the core aromatic system, making it a valuable precursor in various synthetic applications.
Precursor for Complex Natural Product Analogs and Bioactive Scaffolds
The strategic placement of functional groups in this compound makes it an ideal starting material for the synthesis of novel compounds that mimic natural products or are designed to interact with specific biological targets. The concept of "pseudo-natural products," where fragments from different, biosynthetically unrelated natural products are combined, has emerged as a powerful strategy for exploring new areas of chemical space. nih.gov
In one notable application, 2-hydroxyethyl indoles, including the 4-substituted isomer, were combined with fragments derived from the antifungal natural product griseofulvin. nih.gov This combination, facilitated by a novel chemical reaction, led to the creation of a new class of pseudo-natural products named "indofulvins." Biological evaluation of these indofulvins revealed that they define a new chemotype of autophagy inhibitors that function by targeting mitochondrial respiration. nih.gov
Furthermore, this compound and its derivatives are key intermediates in the synthesis of targeted bioactive molecules. For instance, the related compound [2-(1H-indol-4-yl)ethyl]dipropylamine is a crucial intermediate for the synthesis of 4-[2-(dipropylamino)ethyl]indol-2-one. researchgate.net This target molecule was specifically designed for its potential to stimulate presynaptic dopamine (B1211576) autoreceptors in mammals, highlighting the role of the 2-(1H-indol-4-yl)ethyl scaffold as a foundational element for compounds with neurological activity. researchgate.net
The research findings on indofulvins are summarized in the table below:
| Precursor Fragments | Resulting Scaffold | Biological Activity |
| 2-Hydroxyethyl Indole | Indofulvin (Pseudo-Natural Product) | Autophagy Inhibition |
| Griseofulvin-derived Ketone | Indofulvin (Pseudo-Natural Product) | Mitochondrial Respiration Targeting |
Development of New Synthetic Methodologies
The utility of this compound extends beyond its incorporation into target molecules; it is also instrumental in the development of novel synthetic reactions. The structure of this building block is well-suited for exploring new ways to form complex heterocyclic systems.
A significant example is the development of the iso-oxa-Pictet-Spengler reaction. nih.gov This transformation is a powerful method for creating structurally diverse and complex indoles, but unlike the classic Pictet-Spengler reaction used by nature in alkaloid biosynthesis, it is not a part of the known biosynthetic repertoire. nih.gov Researchers successfully developed this reaction by using 2-hydroxyethyl indoles as the nucleophilic indole fragment, which reacts with various ketones. nih.gov This methodology provides a robust and efficient route to novel indole-based scaffolds, such as the previously mentioned indofulvins, demonstrating how foundational building blocks like this compound can be pivotal in expanding the toolkit of synthetic organic chemistry. nih.govnih.gov
Application in the Design of Chemical Probes for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. ethz.ch They are small molecules designed to interact with a specific protein or pathway to study its function. The design of high-quality probes often starts from a molecule with known biological relevance, a concept known as "reverse design." ethz.ch this compound represents an excellent starting scaffold for the generation of such specialized probes.
The structure of this compound possesses key features for probe design:
An indole core , which is a common motif in bioactive compounds and can serve as a recognition element for a biological target.
A flexible ethyl linker , which allows for spatial positioning of reporter groups away from the core recognition motif to minimize interference with binding.
A primary alcohol functional group, which serves as a convenient and versatile chemical handle. This hydroxyl group can be readily modified to attach various reporter tags, such as:
Fluorophores for imaging applications.
Biotin tags for affinity purification and target identification.
Photoaffinity labels for covalent capture of the biological target.
Fluorinated groups for ¹⁹F NMR-based studies. ljmu.ac.uk
By appending these reporter groups, this compound can be converted into a chemical probe capable of tracking, identifying, and characterizing its biological targets within cellular systems or in vivo.
Contribution to the Synthesis of Labeled Compounds for Mechanistic Studies (e.g., isotope labeling)
Understanding the precise mechanism of a chemical reaction or a biological pathway often requires the ability to track the fate of individual atoms. Isotopic labeling, where an atom is replaced by its heavier, non-radioactive isotope (e.g., ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), is a definitive method for this purpose. nih.gov
This compound is an ideal substrate for the synthesis of isotopically labeled compounds for several reasons:
Synthetic Accessibility: It can be synthesized from simpler starting materials, allowing for the incorporation of isotopes at specific, desired positions. For example, deuterium (B1214612) atoms can be incorporated into the ethyl side chain, or the indole ring can be constructed using ¹³C- or ¹⁵N-enriched precursors.
Mechanistic Elucidation: When a labeled version of this compound is used in a synthetic reaction, such as the iso-oxa-Pictet-Spengler reaction, the position of the isotopes in the final product can be determined using techniques like mass spectrometry and NMR spectroscopy. This information provides unambiguous insight into bond-forming and bond-breaking events, helping to elucidate the reaction mechanism. nih.gov
Biological Studies: Labeled bioactive molecules derived from this precursor can be used to study their metabolism, distribution, and target engagement in biological systems. Furthermore, the synthesis of radiolabeled analogs, such as those containing Fluorine-18, from indole precursors allows for in vivo imaging studies using Positron Emission Tomography (PET), providing dynamic information about a drug's behavior in a living organism. nih.gov
The strategic use of isotopically labeled this compound provides a powerful approach to gaining a deeper understanding of both fundamental chemical reactivity and complex biological processes.
Future Research Directions and Translational Perspectives Preclinical
Exploration of Novel Biological Targets and Therapeutic Areas
The indole (B1671886) nucleus is a privileged structure found in numerous pharmacologically active molecules, capable of interacting with a wide array of biological targets. researchgate.netresearchgate.net Derivatives of the indole core have demonstrated a multitude of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antipsychotic activities. pcbiochemres.comnih.gov This inherent versatility suggests that 2-(1H-indol-4-yl)ethan-1-ol and its derivatives could be explored for a variety of therapeutic applications.
Future research should focus on screening this compound and its analogs against a diverse panel of biological targets to uncover novel activities. Given the known engagement of indole derivatives with targets such as protein kinases, tubulin, and histone deacetylases (HDACs), these present logical starting points for investigation. mdpi.com Furthermore, exploring its potential in less conventional areas for indoles, such as antiviral or antifungal agents, could yield significant discoveries. The structural similarity of indoles to endogenous molecules like tryptophan also suggests potential roles in modulating metabolic pathways. pcbiochemres.com
Development of Advanced Analogues with Enhanced Preclinical Efficacy and Selectivity
The development of advanced analogues of this compound with improved preclinical properties is a critical next step. Structure-activity relationship (SAR) studies are fundamental to this process, allowing for the rational design of derivatives with enhanced potency and selectivity for their biological targets. nih.gov By systematically modifying the indole core, the ethyl alcohol side chain, and the substitution pattern on the benzene (B151609) ring, researchers can fine-tune the pharmacological profile of the parent compound.
For instance, the synthesis of a library of derivatives with varying substituents at different positions of the indole ring could lead to the identification of compounds with superior activity. frontiersin.org The introduction of different functional groups can influence the compound's electronic properties, lipophilicity, and steric interactions with its target, thereby modulating its efficacy and selectivity. researchgate.net
Table 1: Potential Modifications for Analogue Development
| Modification Site | Example Functional Groups | Potential Impact |
| Indole Nitrogen (N-1) | Alkyl, Acyl, Aryl | Altered metabolic stability and receptor binding |
| Benzene Ring (Positions 5, 6, 7) | Halogens, Methoxy (B1213986), Nitro | Modified electronic properties and target interaction |
| Ethyl Alcohol Side Chain | Esterification, Etherification, Oxidation | Changes in solubility, and prodrug potential |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. pitt.edu These computational tools can be leveraged to predict the biological activities and physicochemical properties of novel this compound analogues, thereby prioritizing the synthesis of the most promising candidates. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models can be developed using existing data on indole derivatives to guide the design process. japsonline.com Generative AI models can even propose entirely new molecular structures based on desired pharmacological profiles. pitt.edu This in silico approach significantly reduces the time and resources required for hit identification and lead optimization. acs.org
Investigation of Undiscovered Bio-conjugation and Prodrug Strategies
Bioconjugation and prodrug strategies offer innovative approaches to improve the therapeutic index of this compound and its derivatives. Bioconjugation involves linking the indole-based molecule to another bioactive moiety, such as a peptide, steroid, or another drug, to create a hybrid molecule with potentially synergistic or novel activities. nih.govacs.org For example, conjugating an indole derivative to a platinum(IV) complex has been shown to create prodrugs with enhanced anticancer activity. mdpi.comacs.org
Prodrug design focuses on modifying the parent compound to improve its pharmacokinetic properties, such as oral bioavailability or targeted delivery. nih.gov The hydroxyl group of this compound is an ideal handle for creating prodrugs, for instance, through esterification. These prodrugs would be inactive until they are metabolized in the body to release the active parent compound. pcbiochemres.com
Contribution to Fundamental Understanding of Indole Chemistry and Biology
Research into this compound and its derivatives will not only drive the development of new therapeutics but also contribute to the fundamental understanding of indole chemistry and biology. scispace.com The synthesis of novel analogues and the study of their reactivity will expand the toolkit of synthetic organic chemists. irjmets.com
Furthermore, elucidating the mechanism of action of new bioactive indole compounds will provide deeper insights into the biological roles of the indole scaffold. researchgate.net This knowledge can then be applied to the design of future generations of indole-based drugs for a wide range of diseases. nih.gov The ongoing exploration of this versatile heterocycle continues to be a vibrant and productive area of chemical and medical research. pcbiochemres.com
Q & A
Q. What are the recommended methods for synthesizing 2-(1H-indol-4-yl)ethan-1-ol in laboratory settings?
The compound can be synthesized via regioselective Pictet–Spengler reactions using 2-(1H-indol-4-yl)ethanamine precursors. For example, cyclization reactions under acidic conditions (e.g., trifluoroacetic acid) enable the formation of tetrahydro-β-carboline derivatives, which can be reduced to yield the target alcohol . Additionally, phosphonate intermediates (e.g., diethyl (3-(2-(dimethylamino)ethyl)-1H-indol-4-yl)phosphonate) have been employed in multi-step syntheses, followed by deprotection and purification via silica-based column chromatography with acetone:methanol (9:1) eluent .
Q. What safety precautions are necessary when handling this compound?
Based on analogous indole derivatives:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of dust or vapors .
- Storage: Store in a dry, ventilated area at 15–25°C, away from light and moisture. Use airtight containers to prevent oxidation .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can regioselectivity challenges in the functionalization of the indole ring be addressed during synthesis?
Regioselective reactions at the indole C4 position can be achieved by:
- Electrophilic Aromatic Substitution (SEAr): Optimizing reaction conditions (e.g., solvent polarity, temperature) to favor substitution at the electron-rich C4 position over C3 or C5 .
- Directed Metalation: Using directing groups (e.g., sulfonyl or phosphonate) to guide lithiation or palladium-catalyzed cross-coupling reactions to the desired position .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- LC-QTOF-MS: Provides high-resolution mass data for structural confirmation and impurity profiling. For example, fragmentation patterns can distinguish between positional isomers (e.g., C3 vs. C4 substitution) .
- NMR Spectroscopy: - and -NMR are critical for verifying the indole ring substitution pattern and ethanol side-chain connectivity. -NMR is useful if phosphonate intermediates are involved .
- Chromatography: HPLC with UV/Vis or fluorescence detection ensures purity, especially for photolabile indole derivatives .
Q. How do structural modifications at the 4-position of the indole ring influence the compound’s bioactivity?
- Enzyme Inhibition: Substitution at C4 with electron-donating groups (e.g., hydroxyl or methoxy) enhances interactions with allosteric sites of targets like glutaminase 1 (GLS1), as seen in analogs with piperidine-ethaneol linkers .
- Metabolic Stability: Hydrophobic substituents (e.g., methyl or halogen groups) reduce oxidative metabolism, improving pharmacokinetic profiles in preclinical models .
Data Contradiction and Resolution
Q. How should researchers resolve discrepancies in reported yields for synthetic routes involving indole derivatives?
- Reaction Optimization: Low yields (e.g., 22% in phosphonate deprotection ) may arise from incomplete reagent activation. Refluxing with excess bromotrimethylsilane and monitoring via -NMR can improve efficiency.
- Purification Methods: Replace traditional column chromatography with preparative HPLC or recrystallization to enhance recovery of polar intermediates .
- Reproducibility Checks: Validate reaction conditions (e.g., solvent purity, inert atmosphere) to mitigate batch-to-batch variability .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
